calcium;[(Z)-(1-chloro-2-methylpropylidene)amino] N,N-dimethylcarbamate;dichloride
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Overview
Description
Calcium;[(Z)-(1-chloro-2-methylpropylidene)amino] N,N-dimethylcarbamate;dichloride is a complex chemical compound with a unique structure and properties. This compound is known for its potential applications in various fields, including chemistry, biology, and industry. Its molecular structure includes calcium ions coordinated with a carbamate group, which is further substituted with a chlorinated alkylidene and dimethylamino groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium;[(Z)-(1-chloro-2-methylpropylidene)amino] N,N-dimethylcarbamate;dichloride typically involves the reaction of calcium chloride with [(Z)-(1-chloro-2-methylpropylidene)amino] N,N-dimethylcarbamate under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor at controlled rates. The reaction mixture is then subjected to purification steps, including crystallization and filtration, to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Calcium;[(Z)-(1-chloro-2-methylpropylidene)amino] N,N-dimethylcarbamate;dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced carbamate derivatives.
Substitution: The chlorinated alkylidene group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and chlorinated by-products.
Reduction: Formation of reduced carbamate derivatives.
Substitution: Formation of substituted carbamate compounds with various functional groups.
Scientific Research Applications
Calcium;[(Z)-(1-chloro-2-methylpropylidene)amino] N,N-dimethylcarbamate;dichloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of calcium;[(Z)-(1-chloro-2-methylpropylidene)amino] N,N-dimethylcarbamate;dichloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to conformational changes that affect enzyme function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Calcium chloride: A simple calcium salt with various industrial and biological applications.
N,N-dimethylcarbamate derivatives: Compounds with similar carbamate structures but different substituents, used in pesticides and pharmaceuticals.
Chlorinated alkylidene compounds: Chemicals with chlorinated alkylidene groups, used in organic synthesis and as intermediates in chemical production.
Uniqueness
Calcium;[(Z)-(1-chloro-2-methylpropylidene)amino] N,N-dimethylcarbamate;dichloride is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. Its structure allows for targeted interactions with biological molecules, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
171199-24-9 |
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Molecular Formula |
C7H13CaCl3N2O2 |
Molecular Weight |
303.6 g/mol |
IUPAC Name |
calcium;[(Z)-(1-chloro-2-methylpropylidene)amino] N,N-dimethylcarbamate;dichloride |
InChI |
InChI=1S/C7H13ClN2O2.Ca.2ClH/c1-5(2)6(8)9-12-7(11)10(3)4;;;/h5H,1-4H3;;2*1H/q;+2;;/p-2/b9-6-;;; |
InChI Key |
BZFWPPTXQVTEFD-CPNIPSBZSA-L |
Isomeric SMILES |
CC(C)/C(=N/OC(=O)N(C)C)/Cl.[Cl-].[Cl-].[Ca+2] |
Canonical SMILES |
CC(C)C(=NOC(=O)N(C)C)Cl.[Cl-].[Cl-].[Ca+2] |
Origin of Product |
United States |
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